molecular formula C11H12ClNO B1379255 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride CAS No. 1087737-80-1

2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride

Cat. No. B1379255
CAS RN: 1087737-80-1
M. Wt: 209.67 g/mol
InChI Key: KCDUCHCMMHCGQS-UHFFFAOYSA-N
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Description

“2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride” is a chemical compound with the linear formula C11H11NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of “2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride” is 173.216 . The exact molecular structure is not provided in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride” such as density, melting point, boiling point, etc., are not provided in the searched resources .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, which include compounds like 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one hydrochloride, have been a subject of intense research in organic chemistry due to their prevalence in natural alkaloids and their pharmacological significance. A review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the diversity and complexity of approaches used to create indole and its derivatives. This classification aids in the understanding of synthetic pathways and could potentially encompass the synthesis of 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one hydrochloride (Taber & Tirunahari, 2011).

Cyclodextrin Inclusion Complexes for Drug Delivery

Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with various molecules, including indole derivatives, improving their solubility and stability. Boczar and Michalska (2022) reviewed the use of cyclodextrin complexes with antibiotics and antibacterial agents, indicating the potential for CDs to enhance the delivery of a wide range of drugs. This suggests that CDs could also be used to improve the delivery of indole derivatives, including 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one hydrochloride, by enhancing their solubility and bioavailability (Boczar & Michalska, 2022).

Applications in Separation Science and Environmental Protection

CDs have also been highlighted for their use in separation science and environmental protection due to their ability to form inclusion complexes. Crini and Morcellet (2002) discussed the advantages of using adsorbents containing cyclodextrins in chromatographic separations and wastewater treatment, showcasing their versatility and utility in scientific research. This property could be beneficial in studies involving indole derivatives, including the separation and analysis of 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one hydrochloride (Crini & Morcellet, 2002).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,2a,3,4-tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9;/h1-3,7,12H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDUCHCMMHCGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C3C1CNC3=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride
Reactant of Route 2
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride
Reactant of Route 3
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride
Reactant of Route 5
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride
Reactant of Route 6
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride

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